molecular formula C10H9ClF5NO2 B12507887 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride

Cat. No.: B12507887
M. Wt: 305.63 g/mol
InChI Key: ZZFVLTJRIMBREK-UHFFFAOYSA-N
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Description

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, a pentafluorophenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid hydrochloride include:

    3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: .

    2,3,4,5,6-Pentafluorophenylacetic acid: .

    4-Bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate: .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H9ClF5NO2

Molecular Weight

305.63 g/mol

IUPAC Name

3-amino-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H8F5NO2.ClH/c11-6-4(1-3(16)2-5(17)18)7(12)9(14)10(15)8(6)13;/h3H,1-2,16H2,(H,17,18);1H

InChI Key

ZZFVLTJRIMBREK-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(CC(=O)O)N.Cl

Origin of Product

United States

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